![molecular formula C13H18N2O2 B2991700 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid CAS No. 1772929-92-6](/img/structure/B2991700.png)
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1772929-92-6 . It is a versatile material widely used in scientific research, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular weight of this compound is 234.3 . Its IUPAC name is 3-((3,3-dimethylcyclopentyl)amino)isonicotinic acid . The InChI code is 1S/C13H18N2O2/c1-13(2)5-3-9(7-13)15-11-8-14-6-4-10(11)12(16)17/h4,6,8-9,15H,3,5,7H2,1-2H3,(H,16,17) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .科学的研究の応用
Enantioselective Reductions
The compound has been explored in the context of enantioselective reductions. Chiral bridged macrocyclic 1,4-dihydropyridines, synthesized from pyridine-3-5-dicarboxylic acid coupled with amino acids like valine, have been used for the enantioselective reduction of activated carbonyl compounds to corresponding alcohols. These reductions show varying enantiomeric excesses based on the bridge length of the macrocycle, indicating the compound's potential in stereoselective synthesis processes (Talma et al., 1985).
Antimicrobial Activity
Derivatives of pyridine carboxylic acids, including those structurally related to 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid, have been studied for their antimicrobial properties. For instance, nicotinic acid hydrazide derivatives have shown antimycobacterial activity, suggesting potential applications in combating microbial infections (R.V.Sidhaye et al., 2011).
Hydrogen Bonding in Crystal Engineering
The compound's framework, which includes both carboxylic acid and pyridine functional groups, contributes to diverse hydrogen-bonding motifs. These motifs play a crucial role in the crystal engineering of supramolecular structures, as evidenced by studies on compounds with similar functional groups (Long et al., 2014).
Supramolecular Assemblies
The interaction between carboxylic acids and pyridine derivatives leads to various supramolecular assemblies, such as linear tapes and layered structures. These assemblies are significant in the context of molecular recognition and the design of functional materials (Bhogala et al., 2005).
Water Clusters in Metal-Organic Frameworks
Studies involving pyridine dicarboxylic acid derivatives have demonstrated their role in forming metal-organic frameworks (MOFs) with intricate water clusters. These MOFs, featuring hexameric and dimeric water clusters, underscore the potential for designing materials with specific porosities and functionalities (Ghosh & Bharadwaj, 2003).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is labeled with the GHS07 pictogram .
特性
IUPAC Name |
3-[(3,3-dimethylcyclopentyl)amino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)5-3-9(7-13)15-11-8-14-6-4-10(11)12(16)17/h4,6,8-9,15H,3,5,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKMKSCUQEATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=C(C=CN=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide](/img/structure/B2991617.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
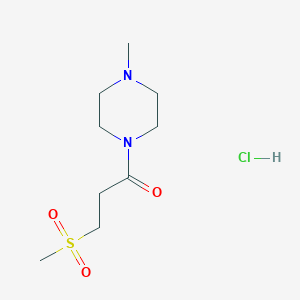



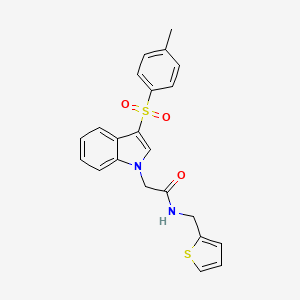

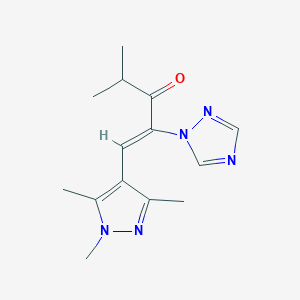
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)
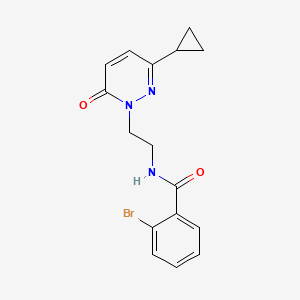

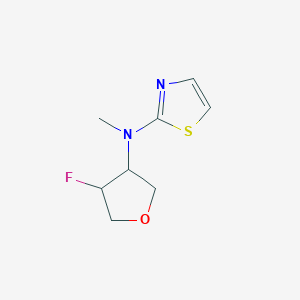
![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)
